Cas no 944142-67-0 (1-(pyridin-3-yl)cyclopentan-1-amine)

1-(Pyridin-3-yl)cyclopentan-1-amine is a versatile heterocyclic amine featuring a cyclopentane ring fused with a pyridine moiety at the 3-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its dual functionality, combining the structural rigidity of the cyclopentyl group with the electron-rich properties of the pyridine ring. Its amine group enhances reactivity, enabling facile derivatization for applications in drug discovery and catalysis. The compound exhibits favorable solubility in common organic solvents, facilitating downstream processing. Its well-defined structure and stability make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS and metabolic disorders.
1-(pyridin-3-yl)cyclopentan-1-amine structure
944142-67-0 structure
Product Name:1-(pyridin-3-yl)cyclopentan-1-amine
CAS No:944142-67-0
MF:C10H14N2
MW:162.231562137604
CID:2193903
PubChem ID:17800011
Update Time:2025-05-20

1-(pyridin-3-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-yl)cyclopentanamine
    • 1-pyridin-3-ylcyclopentan-1-amine
    • 1-(pyridin-3-yl)cyclopentan-1-amine
    • AKOS010148243
    • 944142-67-0
    • EN300-1261173
    • UMB14267
    • DB-345414
    • SCHEMBL90603
    • G88166
    • Inchi: 1S/C10H14N2/c11-10(5-1-2-6-10)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2
    • InChI Key: NMJDKYZYBMUSCS-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NC=CC=2)CCCC1

Computed Properties

  • Exact Mass: 162.115698455Da
  • Monoisotopic Mass: 162.115698455Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 1-(pyridin-3-yl)cyclopentan-1-amine

Introduction to 1-(pyridin-3-yl)cyclopentan-1-amine (CAS No. 944142-67-0)

1-(pyridin-3-yl)cyclopentan-1-amine is a versatile organic compound with the CAS registry number 944142-67-0. This compound, also known as cyclopentanamine substituted with a pyridine ring at the third position, has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. Its unique structure, combining a cyclopentane ring with a pyridine moiety and an amine group, makes it a valuable building block for various applications.

The synthesis of 1-(pyridin-3-yl)cyclopentan-1-amine typically involves multi-step reactions, often utilizing coupling agents or transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are particularly useful in drug discovery and asymmetric catalysis.

One of the most promising applications of 1-(pyridin-3-yl)cyclopentan-1-amine lies in its use as a chiral ligand in organocatalysis. Studies have shown that this compound can effectively catalyze various reactions, including aldol additions and Michael additions, demonstrating high enantioselectivity and catalytic efficiency. These properties make it an attractive candidate for developing sustainable and environmentally friendly chemical processes.

In the pharmaceutical industry, 1-(pyridin-3-yl)cyclopentan-1-amines have been explored as potential leads for drug development. Their ability to interact with biological targets such as enzymes and receptors has been leveraged in designing molecules with therapeutic potential. Recent research has focused on modifying the pyridine ring to enhance bioavailability and target specificity, paving the way for novel drug candidates.

Moreover, cyclopentanamines substituted with pyridine rings have found applications in materials science, particularly in the development of coordination polymers and metalloorganic frameworks (MOFs). The nitrogen atoms in both the pyridine ring and the amine group provide multiple coordination sites, enabling the construction of complex architectures with potential applications in gas storage, sensing, and catalysis.

The study of 944142-67_0 has also contributed to our understanding of stereochemical effects in organic reactions. Researchers have investigated how the spatial arrangement of substituents on the cyclopentane ring influences reaction outcomes, providing valuable insights into the design of more efficient synthetic pathways.

In conclusion, 1-(pyridin_3_yl)cyclopentan_1_amines represent a class of compounds with diverse applications across multiple disciplines. As research continues to uncover new properties and functionalities, this compound is poised to play an increasingly important role in advancing both fundamental science and industrial applications.

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